molecular formula C12H16ClNO2 B2866646 methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride CAS No. 254102-33-5

methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride

Cat. No.: B2866646
CAS No.: 254102-33-5
M. Wt: 241.72
InChI Key: GVCBMTJLYWRBRG-MERQFXBCSA-N
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Description

Methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride is an organic compound often studied for its potential biological activity. Its structure includes a tetrahydroisoquinoline moiety, which is found in various alkaloids and pharmaceutical compounds. This compound is significant in medicinal chemistry due to its possible therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride generally involves the following steps:

  • Formation of tetrahydroisoquinoline core: : This can be achieved through Pictet-Spengler condensation of an aldehyde with an amine in the presence of an acid catalyst.

  • Functionalization: : Introduction of the ester group usually involves esterification reactions, where the tetrahydroisoquinoline is reacted with methyl chloroacetate under basic or acidic conditions.

  • Final conversion: : The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.

Industrial production methods often mirror these laboratory procedures but scale up the process, using reactors designed for large-scale chemical synthesis and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation reactions, particularly at the tetrahydroisoquinoline ring, forming different oxidized derivatives.

  • Reduction: : Reduction of the ester group can yield corresponding alcohol.

  • Substitution: : Various electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic ring and the nitrogen atom.

Common Reagents and Conditions

  • Oxidation: : Common oxidants like potassium permanganate or chromium trioxide.

  • Reduction: : Catalytic hydrogenation or reduction using lithium aluminum hydride.

  • Substitution: : Conditions for substitutions often involve acidic or basic catalysts, depending on the nature of the substituents.

Major Products

  • Oxidation products: : Hydroxylated or oxidized tetrahydroisoquinoline derivatives.

  • Reduction products: : Alcohols or reduced nitrogen-containing compounds.

  • Substitution products: : Derivatives with varied substituents on the isoquinoline ring.

Scientific Research Applications

Methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride is valuable in:

  • Chemistry: : Used as a building block for more complex organic molecules in synthetic chemistry.

  • Biology: : Studied for its biological activities, including potential antimicrobial and anticancer properties.

  • Medicine: : Investigated for therapeutic effects, possibly acting on central nervous system disorders or as a part of drug development for neurological conditions.

  • Industry: : Could be used in the production of specialty chemicals and intermediates in pharmaceutical manufacturing.

Mechanism of Action

The compound's mechanism involves interaction with biological targets like enzymes or receptors. The tetrahydroisoquinoline core may mimic endogenous neurotransmitters or bind to receptors, influencing signaling pathways. This interaction can modulate cellular activities, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Tetrahydroisoquinoline derivatives: : Structures similar to methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride.

  • Other esters of tetrahydroisoquinoline: : Compounds like methyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate hydrochloride.

Uniqueness

  • Structural uniqueness: : The specific ester linkage and the methyl group confer unique properties compared to other tetrahydroisoquinoline derivatives.

  • Functional diversity: : Its ability to undergo various chemical transformations makes it versatile for synthetic applications.

There you have it—a comprehensive overview of this intriguing compound. What piqued your interest about this compound in the first place?

Properties

IUPAC Name

methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)7-11-6-9-4-2-3-5-10(9)8-13-11;/h2-5,11,13H,6-8H2,1H3;1H/t11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCBMTJLYWRBRG-MERQFXBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC2=CC=CC=C2CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]1CC2=CC=CC=C2CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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